2-(Ethylamino)nicotinic acid
Overview
Description
2-(Ethylamino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is structurally characterized by the presence of an ethylamino group attached to the nicotinic acid moiety
Mechanism of Action
Target of Action
2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinic receptors . These receptors play a crucial role in various physiological, metabolic, and enzymatic activities .
Mode of Action
The compound interacts with its targets, the nicotinic receptors, by acting as an agonist . This interaction results in changes in the receptor’s activity, leading to various downstream effects.
Biochemical Pathways
This compound affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox reactions catalyzed by various enzymes . These coenzymes are involved in metabolism, being electron donors or acceptors in redox reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .
Pharmacokinetics
It is likely to share some similarities with niacin, which is known to have a tmax of 30 hours in patients with chronic kidney disease
Result of Action
Given its similarity to niacin, it may have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, exogenous application of nicotinic acid has been shown to improve tolerance to lead-induced metal stress
Biochemical Analysis
Biochemical Properties
2-(Ethylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in metabolic processes . These interactions are crucial for maintaining cellular redox balance and energy metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in the synthesis and degradation of NAD and NADP, thereby affecting cellular energy production and metabolic flux . Additionally, it can impact cell signaling pathways related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to nicotinamide mononucleotide adenylyltransferase (NMNAT), which catalyzes the formation of NAD from nicotinamide mononucleotide (NMN) and ATP . This binding interaction is crucial for the regulation of NAD biosynthesis and cellular energy metabolism. Additionally, this compound can inhibit or activate other enzymes involved in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of NAD and NADP levels . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular energy metabolism and reduce oxidative stress . At high doses, it may exhibit toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as NMNAT and nicotinamide phosphoribosyltransferase (NAMPT), which are key regulators of NAD production . These interactions influence metabolic flux and the levels of metabolites involved in redox reactions and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by nicotinic acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins involved in NAD biosynthesis and redox reactions . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with ethylamine in the presence of a catalyst such as boric acid. This reaction is typically carried out under solvent-free conditions, which offers benefits such as excellent yield, straightforward workup, and the use of readily available and safe catalysts .
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the ethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require specific catalysts and conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Ethylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor modulation.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A well-known vitamin B3 derivative with lipid-lowering effects.
Nicotinamide: Another derivative of nicotinic acid with similar biological activities.
2-(Arylamino)nicotinic Acid Derivatives: These compounds have shown anti-inflammatory and analgesic efficacy.
Uniqueness: 2-(Ethylamino)nicotinic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(ethylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBIPIXSHKINES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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